molecular formula C14H22ClNO B15343778 1-Naphthylamine, N-isopropyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride CAS No. 41566-73-8

1-Naphthylamine, N-isopropyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride

Cat. No.: B15343778
CAS No.: 41566-73-8
M. Wt: 255.78 g/mol
InChI Key: HYIOEKOEVOVCDA-UHFFFAOYSA-N
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Description

1-Naphthylamine, N-isopropyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a chemical compound with the molecular formula C15H24ClNO It is a derivative of naphthylamine, characterized by the presence of an isopropyl group, a methoxy group, and a tetrahydro structure

Preparation Methods

The synthesis of 1-Naphthylamine, N-isopropyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 1-naphthylamine.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Tetrahydro Formation: The tetrahydro structure is formed through hydrogenation using a palladium catalyst under high pressure.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Naphthylamine, N-isopropyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can further reduce the compound to more saturated derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthylamine, N-isopropyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, N-isopropyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

1-Naphthylamine, N-isopropyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride can be compared with other similar compounds, such as:

    1-Naphthylamine: Lacks the isopropyl and methoxy groups, resulting in different chemical properties and reactivity.

    N-isopropyl-1-naphthylamine: Similar structure but without the methoxy group, leading to different biological activities.

    5-Methoxy-1-naphthylamine: Lacks the isopropyl group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

41566-73-8

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-propan-2-ylazanium;chloride

InChI

InChI=1S/C14H21NO.ClH/c1-10(2)15-13-8-4-7-12-11(13)6-5-9-14(12)16-3;/h5-6,9-10,13,15H,4,7-8H2,1-3H3;1H

InChI Key

HYIOEKOEVOVCDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]C1CCCC2=C1C=CC=C2OC.[Cl-]

Origin of Product

United States

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